Isobavachalcone

概要

説明

準備方法

合成経路と反応条件: イソババカルコンは、さまざまな合成経路を通じて合成することができます。 一般的な方法の1つは、2,4-ジヒドロキシアセトフェノンと4-ヒドロキシベンズアルデヒドを、水酸化ナトリウムなどの塩基の存在下で、クライス・シュミット縮合反応を行うことです . この反応は通常、エタノール-水の混合物中で還流条件下で行われます。

工業的生産方法: イソババカルコンの工業的生産は、オオバクサギなどの天然源からの抽出と、クロマトグラフィー技術を用いた精製が用いられることが多いです . グリチルリザ・グラブラの毛状根培養などのバイオテクノロジー技術の進歩により、イソババカルコンの生産が研究されています .

化学反応の分析

反応の種類: イソババカルコンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するキノンを生成するために酸化されます。

還元: 還元反応により、ジヒドロカルコンに変換されます。

置換: ヒドロキシル基の存在により、求電子置換反応を受けます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を、酸性または塩基性条件下で使用できます。

還元: 炭素担持パラジウムまたはメタノール中水素化ホウ素ナトリウムを用いた触媒的水素化。

置換: 求電子置換反応は、触媒の存在下で臭素やヨウ素などの試薬を用いて行うことができます。

主要な生成物:

酸化: キノン。

還元: ジヒドロカルコン。

置換: ハロゲン化誘導体。

4. 科学研究への応用

化学: 他の生物活性化合物の合成のための前駆体として使用されます。

生物学: 生物学的経路を調節する役割と、天然農薬としての可能性について研究されています.

科学的研究の応用

Antibacterial Properties

Antimicrobial Activity

Isobavachalcone exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that IBC can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that IBC demonstrated a time- and concentration-dependent bactericidal effect, with a selectivity index greater than 10, indicating its potential as a new antibiotic agent to combat antibiotic resistance .

Mechanism of Action

The mechanism by which IBC exerts its antibacterial effects involves targeting the bacterial cell membrane or wall, leading to cell lysis. This was confirmed through scanning electron microscopy and propidium iodide staining techniques .

Anti-inflammatory Effects

Therapeutic Potential

this compound has been recognized for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators by activating the Nrf2/HO-1 pathway, which is crucial in reducing inflammation . Studies have shown that IBC can significantly lower levels of cytokines such as TNF-α and IL-1β in various inflammatory models .

Clinical Implications

Given its ability to modulate inflammatory pathways, IBC is being explored for potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Anticancer Activity

Mechanisms of Action

this compound has demonstrated potent anticancer properties across multiple cancer types. It induces apoptosis in cancer cells through mitochondrial pathways and inhibits critical signaling pathways involved in cell proliferation, such as AKT and ERK .

Case Studies

- Pancreatic Cancer: A study indicated that IBC could attenuate pancreatic cancer growth by activating immune responses and inducing apoptosis in cancer cells .

- Prostate Cancer: Research found that IBC inhibited the proliferation of prostate cancer cells (PC-3) and promoted apoptosis by upregulating pro-caspases .

- Colorectal Cancer: IBC has also been shown to inhibit the proliferation of colorectal cancer cells, suggesting its broad-spectrum anticancer efficacy .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of ischemic stroke. It has shown potential in protecting brain cells from oxidative stress-induced damage. In vitro studies have indicated that IBC can enhance cell survival under stress conditions by modulating apoptotic pathways .

Pharmacokinetics and Toxicity

While this compound shows promise in various therapeutic applications, pharmacokinetic studies indicate it has low oral bioavailability but can penetrate the blood-brain barrier effectively . However, caution is warranted due to potential hepatotoxicity observed in some studies, necessitating further investigation into safe dosage levels and possible drug interactions .

Summary Table: Applications of this compound

作用機序

イソババカルコンは、複数のメカニズムを通じてその効果を発揮します。

類似化合物との比較

イソババカルコンは、幅広い生物活性を持つことから、プレニル化カルコンの中で独特です。類似の化合物には以下が含まれます。

キサントアンジェロール: 抗癌作用と抗炎症作用を持つ別のプレニル化カルコン。

4-ヒドロキシデリックシン: 筋肉細胞でのグルコース取り込みを促進する効果で知られています。

リコカルコンA: 強力な抗菌作用と抗炎症作用を示します。

これらの化合物と比較して、イソババカルコンは、強力な抗真菌作用と抗癌作用が特徴であり、さらなる研究開発のための貴重な化合物です .

生物活性

Isobavachalcone (IBC), a natural flavonoid primarily isolated from the seeds of Psoralea corylifolia, exhibits a wide range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of the biological activities associated with IBC, including its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by recent studies and case analyses.

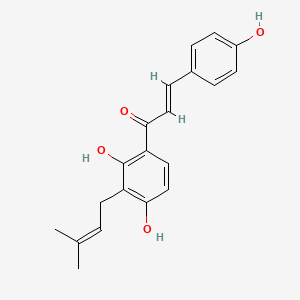

Chemical Structure and Properties

This compound is classified as a prenylated chalcone with the chemical formula . Its structure includes a phenolic backbone with hydroxyl groups that contribute to its biological activity. The compound is known for its ability to modulate various cellular pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies highlight IBC's potential in cancer therapy. Research indicates that IBC can induce apoptosis in various cancer cell lines, including pancreatic and myeloma cells. A study demonstrated that IBC activates antitumor immunity in an orthotopic pancreatic cancer model by promoting apoptosis and inhibiting tumor proliferation . Additionally, IBC has been shown to enhance the efficacy of chemotherapy by reversing multidrug resistance (MDR) through inhibition of the P-glycoprotein transporter .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Pancreatic Cancer | Induces apoptosis, reduces proliferation | |

| Myeloma | Autophagy-related cell death | |

| Neuroblastoma | Induces apoptosis |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. It has demonstrated antifungal effects against Candida albicans, disrupting cell wall integrity and inducing cell death through apoptosis and autophagy mechanisms . Furthermore, IBC has shown antibacterial activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Antifungal | - | |

| Methicillin-Susceptible S. aureus | Antibacterial | 1.56 | |

| Methicillin-Resistant S. aureus | Antibacterial | 3.12 |

Anti-inflammatory Properties

IBC also possesses anti-inflammatory effects, which are critical in managing chronic inflammatory diseases. Studies indicate that it can inhibit inflammatory mediators and cytokines, thus reducing tissue damage associated with inflammation . This property makes IBC a potential candidate for treating conditions like arthritis and other inflammatory disorders.

Neuroprotective Effects

Research has suggested that IBC may offer neuroprotective benefits. It has been found to protect neuronal cells from oxidative stress-induced damage, possibly through its antioxidant properties . This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a crucial role.

Case Studies and Clinical Implications

- Pancreatic Cancer Study : In an experimental model, IBC was shown to significantly reduce tumor size and improve survival rates by activating immune responses against tumor cells .

- Fungal Infection Treatment : A clinical study indicated that patients treated with formulations containing IBC experienced reduced fungal load in cases of C. albicans infections, supporting its use as an adjunct therapy in antifungal regimens .

- Inflammatory Disorders : Patients with rheumatoid arthritis showed improved symptoms when supplemented with IBC, highlighting its potential as an anti-inflammatory agent .

特性

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWPGRAKHMEPCM-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317123 | |

| Record name | Isobavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20784-50-3, 54676-49-2 | |

| Record name | Isobavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20784-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobavachalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020784503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyisocordoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054676492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBAVACHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWO2SC993A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does IBC exert its anti-cancer effects?

A1: IBC demonstrates anti-cancer activity through multiple mechanisms. [, , , , , ]

- Induction of Apoptosis: IBC triggers apoptosis in cancer cells through various pathways, including the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio, cytochrome c release, and caspase activation. [, , , ] IBC also induces apoptosis via the endoplasmic reticulum stress pathway. []

- Inhibition of Proliferation & Invasion: IBC suppresses cancer cell proliferation by inhibiting cell cycle progression and reducing the expression of cell cycle-regulating proteins. [] It also hinders invasion by downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. []

- Targeting Specific Signaling Pathways: IBC modulates crucial signaling pathways involved in cancer development and progression. It inhibits the PI3K/AKT and ERK pathways, leading to decreased proliferation and increased apoptosis. [, , , , ] IBC also targets the SIRT2/α-tubulin interaction and downstream Snail/MMP and STAT3/c-Myc pathways, contributing to its anti-tumor effects, particularly in triple-negative breast cancer. []

Q2: How does IBC contribute to anti-inflammatory effects?

A2: IBC exhibits anti-inflammatory properties primarily by: [, , ]

- Suppression of NF-κB Pathway: IBC inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation, leading to decreased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, ]

- Activation of NRF2/HO-1 Pathway: IBC activates the NRF2/HO-1 pathway, enhancing the cellular antioxidant defense system and mitigating oxidative stress, a contributor to inflammation. []

Q3: What is the role of IBC in modulating autophagy?

A3: IBC displays a complex interplay with autophagy. [, ]

- Induction of Autophagy: IBC can induce autophagy in certain cancer cells, contributing to cell death. []

- Inhibition of Autophagic Flux: In adipocytes, IBC inhibits the completion of autophagy (autophagic flux) by causing the accumulation of LC3B and SQSTM1/p62 proteins, potentially contributing to its anti-obesity effects. []

Q4: What is the molecular formula and weight of IBC?

A4: The molecular formula of IBC is C20H20O3, and its molecular weight is 308.37 g/mol.

Q5: What are the key spectroscopic characteristics of IBC?

A5: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for IBC characterization. [, ] NMR provides detailed information about the hydrogen and carbon atoms in the molecule, while MS helps determine the molecular weight and fragmentation pattern. Specific details regarding chemical shifts and fragmentation patterns can be found in the cited research papers. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。